molecular formula C9H15N3O2 B1524619 Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate CAS No. 1254120-12-1

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Cat. No.: B1524619
CAS No.: 1254120-12-1
M. Wt: 197.23 g/mol
InChI Key: BTLBBSVDHIWMDW-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate is a bicyclic azetidine derivative characterized by a tert-butyl carbamate protecting group, an amino group, and a cyano substituent at the 3-position of the azetidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, due to its versatile reactivity. The tert-butyl group enhances steric protection, stabilizing the molecule during synthetic transformations .

Synthesis: The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, tert-butyl 3-cyanoazetidine-1-carboxylate (a precursor) undergoes functionalization using strong bases like LiHMDS (lithium hexamethyldisilazide) in tetrahydrofuran (THF) at low temperatures (–78°C), followed by reaction with electrophiles .

Applications: Its cyano and amino groups enable further derivatization, such as hydrolysis to carboxylic acids or participation in click chemistry. It is commercially available (e.g., CymitQuimica offers 1g for €590.00), underscoring its utility in drug discovery .

Properties

IUPAC Name

tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h5-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLBBSVDHIWMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate serves as a crucial building block in synthesizing azetidine derivatives that exhibit anticancer properties. Azetidines are increasingly recognized for their potential role as therapeutic agents due to their ability to interact with biological targets involved in cancer progression . Studies have demonstrated that azetidine-3-carboxylic acid derivatives can act as sphingosine-1-phosphate (S1P) receptor agonists, which are promising candidates for treating multiple sclerosis and other inflammatory diseases .

Neurological Disorders
The compound's derivatives have been explored for their effects on neurological disorders. The S1P receptors, targeted by azetidine derivatives, are implicated in regulating cell survival and migration, making them attractive for developing treatments for conditions such as multiple sclerosis and neurodegenerative diseases .

Organic Synthesis

Building Block in Synthesis
this compound is utilized as a versatile building block in organic synthesis. Its unique azetidine ring structure allows it to participate in various chemical reactions, facilitating the formation of new compounds. This capability is essential in expanding the library of potential pharmaceuticals and biologically active molecules derived from azetidine scaffolds.

Functionalization Reactions
The compound can undergo functionalization reactions, leading to the synthesis of more complex molecules. For instance, it can be used to create trifluoromethylthiolated azetidines, which are valuable in medicinal chemistry due to their unique electronic properties . These reactions often involve deprotonation and subsequent substitution reactions, allowing for the introduction of diverse functional groups.

Case Studies

Case Study 1: Synthesis of Sphingosine-1-Phosphate Agonists
In a study exploring the synthesis of S1P receptor agonists, this compound was employed as a starting material. The synthesis involved a series of reactions that yielded high-value azetidine derivatives with demonstrated efficacy in preclinical models of multiple sclerosis . The study highlighted the compound's role in developing novel therapeutic agents targeting specific receptors involved in immune regulation.

Case Study 2: Development of Anticancer Compounds
Another study focused on the use of this compound in synthesizing compounds aimed at inhibiting cancer cell proliferation. The derivatives synthesized displayed significant activity against various cancer cell lines, showcasing the compound's utility in drug discovery efforts targeting cancer therapies.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsActive against cancer cell lines
Neurological disorder treatmentsPotential S1P receptor agonist
Organic SynthesisBuilding block for pharmaceuticalsFacilitates diverse functionalization reactions
Functionalization leading to new compoundsEnables creation of trifluoromethylthiolated azetidines

Mechanism of Action

The mechanism by which tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses.

Molecular Targets and Pathways Involved:

  • Enzymes: It may inhibit or activate specific enzymes.

  • Receptors: It may bind to receptors, triggering signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituents, synthesis, and reactivity.

Structural and Functional Group Variations

Compound Name Substituents (3-position) Molecular Weight (g/mol) CAS Number Key Reactivity/Applications
This compound Amino, cyano 196.23 (estimated) Not explicitly listed Intermediate for nitriles, amines, and drug synthesis
tert-butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate Cyano, trifluoromethylthio ~307.3 (estimated) N/A Electrophilic thiolation; hydrolyzed to carboxylic acids (e.g., compound 34)
tert-butyl 3-cyano-3-allylazetidine-1-carboxylate Cyano, allyl 222.28 (calculated) N/A Allyl group enables cross-coupling or oxidation
tert-butyl 3-oxoazetidine-1-carboxylate Oxo (ketone) 185.22 325775-44-8 Ketone allows for condensation reactions
tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Amino, hydroxymethyl 202.25 1262411-27-7 Hydroxymethyl enhances solubility; used in peptide mimics
tert-butyl 3-amino-2-methylazetidine-1-carboxylate Amino, methyl (2-position) 186.25 1368087-42-6 Methyl introduces steric hindrance; alters ring conformation

Biological Activity

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

Molecular Formula: C9H15N3O2
Molecular Weight: Approximately 185.24 g/mol
Structural Features:

  • Azetidine Ring: A four-membered cyclic amine structure.
  • Amino Group: Contributes to the compound's reactivity and potential interactions with biological targets.
  • Cyano Group: Enhances the compound's electrophilic character, which may facilitate various chemical reactions.

This compound's biological activity is attributed to its ability to interact with specific enzymes and receptors. The presence of both amino and cyano groups allows for diverse interactions, potentially leading to inhibition or modulation of biological pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, similar to other amino acid derivatives. For instance, studies have shown that analogs can inhibit neuraminidase, a critical enzyme in viral replication .
  • Antimicrobial Activity: Preliminary research suggests that derivatives of this compound exhibit antimicrobial properties, making it a candidate for drug development against infections.

Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves the functionalization of azetidine derivatives through several steps:

  • Starting Materials: Azetidine-1-carboxylate is often used as a core structure.
  • Reagents: Common reagents include cyanogen bromide and ammonia for introducing cyano and amino groups.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Tert-butyl 3-aminoazetidine-1-carboxylateC9H16N2O2Lacks cyano groupModerate activity reported
Tert-butyl 3-cyanoazetidine-1-carboxylateC9H14N2O2No amino groupLimited studies available
Tert-butyl (3-aminoethyl)azetidine-1-carboxylateC11H20N2O2Different alkyl substituentPotentially active

Applications in Research and Industry

This compound serves as a versatile intermediate in organic synthesis and pharmaceutical development:

  • Drug Development: Its structural characteristics make it a valuable building block for synthesizing biologically active molecules.
  • Agrochemicals: The compound can be explored for applications in agrochemical formulations due to its potential biological activities.

Preparation Methods

Preparation Methods

Synthesis via 1-Azabicyclo[1.1.0]butane Strain-Release Strategy

A prominent modern approach uses 1-azabicyclo[1.1.0]butane as a strained bicyclic precursor that can be ring-opened to form azetidine derivatives.

  • Key Step : The strain-release reaction of 1-azabicyclo[1.1.0]butane with electrophilic reagents generates protected 3-haloazetidines such as tert-butyl 3-iodoazetidine-1-carboxylate.
  • From this intermediate, nucleophilic substitution allows introduction of the cyano group at the 3-position.
  • Subsequent transformations can convert the halide to the amino group, typically via displacement or reduction reactions.

This methodology is advantageous for its short reaction times, gram-scale synthesis, and versatility in generating diverse 3-substituted azetidines, including the target compound.

Reaction Scheme Summary (from strain-release to cyanoazetidine):
Step Reactants/Conditions Product Yield/Notes
1 1-Azabicyclo[1.1.0]butane + Boc-protected reagents tert-butyl 3-iodoazetidine-1-carboxylate Gram-scale, efficient
2 Nucleophilic substitution with cyanide source tert-butyl 3-cyanoazetidine-1-carboxylate High selectivity
3 Amination (e.g., via azide displacement and reduction) tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate Requires careful conditions

This approach allows modular “mix-and-match” of halides and protecting groups, facilitating tailored synthesis for downstream medicinal chemistry applications.

Cyclization and Functionalization Route from Azetidinone Intermediates

Another method involves preparing 1-tert-butyloxycarbonyl-3-azetidinone intermediates, which can be further functionalized to introduce amino and cyano groups.

  • The cyclization reaction involves reacting appropriate precursors (e.g., haloalkyl amines or amino acids) with ammonium salts in the presence of catalysts such as sodium or potassium halides.
  • The azetidinone intermediate is then subjected to reduction and substitution reactions to install the amino and cyano substituents.
  • Boc protection is introduced or maintained throughout to stabilize the nitrogen.

This method is industrially relevant due to:

Process Highlights:
Step Description Catalyst/Reagents Yield & Remarks
Cyclization Formation of azetidinone ring from haloalkyl precursors NaBr, KBr, NaI, KI Efficient cyclization
Reduction Conversion of azetidinone to aminoazetidine Pd/C hydrogenation High purity product
Boc Protection Reaction with Boc anhydride in presence of base Organic/inorganic bases (e.g., triethylamine) High yield, stable intermediate
Functionalization Introduction of cyano group via nucleophilic substitution Cyanide sources under controlled conditions Selective substitution

This route addresses traditional issues such as impurity formation and environmental concerns associated with solvents like dioxane and DMSO.

Comparative Analysis of Preparation Methods

Feature Strain-Release Route (1-Azabicyclo[1.1.0]butane) Cyclization via Azetidinone Intermediate
Starting Materials Commercially available bicyclic azabicyclobutane Haloalkyl amines or amino acid derivatives
Reaction Time Short, gram-scale synthesis possible Moderate, suitable for industrial scale-up
Yield Generally high, efficient halide substitution High yield with controlled conditions
Environmental Impact Uses solvents like THF, DMSO; manageable Avoids problematic solvents; greener options
Versatility Allows diverse substituent introduction Focused on Boc-protected azetidinones
Industrial Applicability Emerging, under development Established, scalable processes

Research Findings and Notes

  • The strain-release strategy enables rapid access to a variety of 3-substituted azetidines, including cyano and amino derivatives, facilitating medicinal chemistry exploration.
  • The cyclization method using ammonium salts and halide catalysts offers a robust and scalable route to Boc-protected azetidinones, which serve as key intermediates for further functionalization to the target compound.
  • Both methods emphasize the importance of protecting groups, particularly Boc, to maintain nitrogen stability during multi-step synthesis.
  • Optimization of reaction conditions such as temperature, solvent choice, and catalyst loading is critical to maximize yield and purity.
  • The cyclization route demonstrates advantages in environmental sustainability and industrial scalability, addressing challenges in traditional oxidation and substitution methods.

Summary Table of Key Preparation Steps for this compound

Step No. Reaction Type Key Reagents/Conditions Outcome Reference
1 Strain-release ring-opening 1-Azabicyclo[1.1.0]butane + Boc reagents tert-butyl 3-haloazetidine intermediate
2 Nucleophilic substitution Cyanide source (e.g., KCN) tert-butyl 3-cyanoazetidine
3 Amination Azide displacement/reduction or direct amination tert-butyl 3-amino-3-cyanoazetidine
4 Cyclization Haloalkyl amine + ammonium salt + halide catalyst 1-tert-butyloxycarbonyl-3-azetidinone
5 Reduction and Boc protection Pd/C hydrogenation + Boc anhydride + base Boc-protected aminoazetidine

Q & A

Q. What synthetic routes are commonly employed for Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with tert-butyl-protected azetidine intermediates. Key steps include nucleophilic substitution or condensation with cyano-containing precursors under basic conditions (e.g., sodium hydride in DMF). Intermediates are characterized via 1H^1H/13C^{13}C NMR, mass spectrometry, and X-ray crystallography to confirm regiochemistry and purity. For example, oxidation and reduction reactions may yield hydroxylated or amine derivatives, requiring rigorous spectroscopic validation .

Q. Which spectroscopic methods are most effective for structural confirmation of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H/13C^{13}C NMR identifies functional groups and stereochemistry. X-ray crystallography (via SHELX programs) resolves absolute configuration and crystal packing, critical for verifying azetidine ring geometry and substituent orientation .

Q. What functional group transformations are feasible for this compound?

The cyano group can undergo hydrolysis to carboxylic acids, while the tert-butyl carbamate is cleaved under acidic conditions (e.g., TFA) to release the free amine. Substitution reactions at the azetidine nitrogen are possible with alkyl halides or electrophiles, enabling diversification for drug discovery .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be controlled to improve yield?

Competing pathways (e.g., over-oxidation or dimerization) are minimized by optimizing reaction stoichiometry, temperature, and solvent polarity. For example, using catalytic hydrogenation instead of strong reducing agents (LiAlH4_4) prevents over-reduction of the cyano group. Statistical experimental design (e.g., response surface methodology) identifies critical factors like pH and catalyst loading .

Q. How can discrepancies in spectroscopic data for novel derivatives be resolved?

Discrepancies in NMR splitting patterns or unexpected mass fragments may arise from conformational flexibility or impurities. Dynamic NMR at low temperatures or DFT calculations with explicit solvent models (e.g., water or DMSO) help distinguish between tautomers or rotamers. Cross-validation with 2D NMR (COSY, NOESY) clarifies connectivity .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis of derivatives?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Rh-catalyzed hydrogenation) are employed. Chromatographic resolution using chiral stationary phases (CSPs) or enzymatic kinetic resolution further improves purity. Stereochemical outcomes are verified via circular dichroism (CD) or X-ray analysis .

Q. How do computational methods predict reactivity under varying pH conditions?

Density functional theory (DFT) calculations with implicit/explicit solvent models simulate protonation states and transition states. For example, the tert-butyl carbamate’s stability under acidic conditions is modeled by assessing bond dissociation energies and charge distribution. MD simulations track conformational changes in aqueous environments .

Key Methodological Insights

  • Crystallography : SHELXL refinement (via Olex2) resolves azetidine ring puckering and substituent geometry, critical for structure-activity relationship (SAR) studies .
  • Kinetic Control : Low-temperature reactions (-78°C) favor kinetic products, avoiding thermodynamically stable but undesired isomers .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitutions, while non-polar solvents (toluene) favor cyclization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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